molecular formula C16H17NO2S B2981423 N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide CAS No. 1421586-86-8

N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide

Cat. No.: B2981423
CAS No.: 1421586-86-8
M. Wt: 287.38
InChI Key: OHTNGAUHTIXZCI-CMDGGOBGSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide ( 1421586-86-8) is a synthetic compound with a molecular formula of C16H17NO2S and a molecular weight of 287.4 . This hybrid molecule features a cinnamamide scaffold linked to a 3-hydroxy-3-(thiophen-2-yl)propyl group, making it a subject of interest in various research fields, particularly in medicinal chemistry. The thiophene ring is a prominent heterocycle in pharmaceuticals, known for its role as a bioisostere for benzene and other functional groups . Thiophene-containing compounds have demonstrated a wide spectrum of therapeutic properties in research, including anti-inflammatory, anti-microbial, anti-fungal, and anti-cancer activities . Several commercially available drugs, such as Tipepidine, Dorzolamide, and Tioconazole, incorporate the thiophene nucleus, underscoring its significance in drug discovery . The specific structural motifs present in this compound suggest its potential as a valuable intermediate or building block for synthesizing more complex molecules. It can be utilized in the development of combinatorial libraries for high-throughput screening or in structure-activity relationship (SAR) studies aimed at discovering new bioactive compounds. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-14(15-7-4-12-20-15)10-11-17-16(19)9-8-13-5-2-1-3-6-13/h1-9,12,14,18H,10-11H2,(H,17,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTNGAUHTIXZCI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide typically involves the condensation of cinnamic acid derivatives with thiophene-containing alcohols. One common method involves the use of cinnamoyl chloride and 3-hydroxy-3-(thiophen-2-yl)propanol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide has potential applications in pharmaceuticals due to its antimicrobial properties. Derivatives of cinnamamide compounds often show antibacterial and antifungal properties, likely because of their interaction with microbial cell membranes and inhibition of essential cellular functions. The thiophene ring may enhance these activities through increased lipophilicity and membrane penetration.

Antimicrobial Activity: Interaction studies have shown the efficacy of this compound against various pathogens. Checkerboard assays have demonstrated synergistic effects when combined with existing antibiotics, suggesting it could enhance the effectiveness of current treatments. Molecular docking studies also indicate that it may target specific enzymes or receptors involved in microbial growth and survival.

Compound NameStructure FeaturesUnique Properties
This compoundHydroxyl group, thiophene ringAntimicrobial activity; potential neuroprotective effects
N-(4-hydroxyphenyl)cinnamamideHydroxyl group on phenyl ringStronger anti-inflammatory properties
N-(2-thienyl)acetamideThiophene ring with acetamideEnhanced lipophilicity; used in agrochemicals
N-(3-hydroxypropyl)benzamideHydroxyl group on propyl chainLimited biological activity compared to others

Antifungal and Antibacterial Activities of Cinnamic Acid Derivatives: Several studies of cinnamic acid derivatives have demonstrated antifungal and antibacterial activities . The presence of a butyl substituent potentiates its biological response . These compounds interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall and could be used as prototypes to obtain new antimicrobial drugs .

Other Potential Applications

  • Neuroprotective Effects: this compound may have potential neuroprotective effects.
  • Anti-inflammatory Effects: Cinnamic acid derivatives have demonstrated anti-inflammatory potential through their ability to inhibit COX enzymes and modulate NF-kB pathways.
  • Antioxidant Activity: Studies suggest that N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide may possess antioxidant properties, which are crucial for protecting cells from oxidative stress. The free radical scavenging activity has been investigated, indicating its potential role in preventing cellular damage.

Similar Compounds

Similar compounds to this compound include:

  • N-(4-hydroxyphenyl)cinnamamide
  • N-(2-thienyl)acetamide
  • N-(3-hydroxypropyl)benzamide

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the thiophene ring and hydroxyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact on Properties

  • Hydroxy vs. Methylamino Groups: The hydroxy group in the target compound likely improves aqueous solubility compared to methylamino analogs (e.g., ), which may favor pharmacokinetics. However, methylamino derivatives could exhibit better blood-brain barrier penetration due to reduced polarity.
  • Thiophene vs. Sulfonamide Linkages : Thiophene-containing compounds (e.g., ) demonstrate strong antiproliferative activity (IC₅₀ ~10 µM), attributed to aromatic interactions with biological targets. Sulfonamide derivatives, however, often exhibit enhanced binding affinity due to hydrogen-bond acceptor properties .
  • Cinnamamide Backbone : The conjugated cinnamamide system may improve metabolic stability compared to acrylamide derivatives (e.g., ), as conjugation reduces susceptibility to enzymatic degradation.

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables, relevant case studies, and comprehensive research findings.

Chemical Structure and Synthesis

This compound is a derivative of cinnamic acid, characterized by the presence of a thiophene ring and a hydroxyl group. The synthesis of this compound typically involves the reaction of cinnamic acid derivatives with thiophenes, often utilizing various coupling agents or catalysts to enhance yields.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Antibacterial Properties : Research indicates that cinnamic acid derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 458.15 µM to 550.96 µM against these pathogens .
    • Antifungal Properties : The compound's antifungal efficacy has also been noted, with studies demonstrating interactions with ergosterol in fungal membranes, leading to disruption and cell death .
  • Anticancer Activity
    • This compound has shown promise in inhibiting cancer cell proliferation. For instance, related cinnamamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and others, with effective concentrations often below 50 µM .
    • A study highlighted the compound's potential in modulating pathways involved in cancer progression, suggesting mechanisms such as apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Cell Membrane Disruption : The interaction with membrane components like ergosterol in fungi leads to increased permeability and ultimately cell lysis .
  • Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in cancer cell metabolism, contributing to reduced proliferation rates .

Case Studies

  • Antibacterial Efficacy : In a comparative study of various cinnamic acid derivatives, this compound was tested against S. aureus and E. coli, showing significant bactericidal activity with an MIC of approximately 500 µM .
  • Anticancer Potential : In vitro assays demonstrated that derivatives similar to this compound exhibited potent antiproliferative effects against several cancer cell lines, with IC50 values often below 20 µM for aggressive cancer types like breast and lung cancers .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 Value (µM)Reference
AntibacterialS. aureus458.15
AntibacterialE. coli550.96
AntifungalC. albicans626.62
AnticancerT47D (Breast Cancer)<20
AnticancerHT29 (Colon Cancer)<50

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide?

  • Methodological Answer : A two-step approach is typically used:

Intermediate synthesis : React 3-amino-1-(thiophen-2-yl)propan-1-ol with cinnamoyl chloride in acetone using potassium carbonate as a base to form the cinnamamide backbone. This mirrors the synthesis of related cinnamamide-chalcone derivatives .

Purification : Column chromatography (e.g., petroleum ether/dichloromethane mixtures) is employed to isolate the product, with purity confirmed via HPLC or TLC .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : Use 1^1H-NMR and 13^13C-NMR to verify the thiophene and cinnamamide moieties. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Purity assessment : High-resolution mass spectrometry (HRMS) and reverse-phase HPLC (using a C18 column with acetonitrile/water gradients) ensure >95% purity .

Q. What are the known impurities or degradation products associated with this compound?

  • Methodological Answer : Common impurities include:

  • Byproducts : (E)-N-[3-(methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (a methylated derivative) .
  • Degradation products : Hydrolysis of the amide bond under acidic conditions yields 3-hydroxy-3-(thiophen-2-yl)propylamine and cinnamic acid . Quantify impurities using HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during the synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide?

  • Methodological Answer :

  • Chiral resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC to separate enantiomers of the 3-hydroxypropyl group .
  • Asymmetric catalysis : Employ cobalt-catalyzed hydroamination to control stereochemistry at the β-carbon of the thiophene moiety .

Q. What strategies optimize the yield of N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide in multi-step syntheses?

  • Methodological Answer :

  • Solvent optimization : Replace acetone with DMF to enhance nucleophilicity in the amidation step, improving yields from ~48% to >70% .
  • Catalyst selection : Use HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) as a coupling reagent to reduce side reactions .

Q. How should conflicting data regarding the compound's biological activity be analyzed?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Compare EC50_{50} values of cinnamamide derivatives (6–57 μM) with structurally similar acrylamide analogues (4–43 μM) to identify critical functional groups. For example, the thiophene ring enhances target binding affinity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to validate interactions with biological targets like GADD34:PP1 .

Key Notes

  • Stereochemical complexity : The 3-hydroxy group introduces chirality, requiring rigorous analytical validation .
  • Biological relevance : The compound’s thiophene and cinnamamide groups are critical for modulating oxidative stress pathways .

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